molecular formula C6H8N4O2 B12353884 7-methyl-4,5-dihydro-3H-purine-2,6-dione

7-methyl-4,5-dihydro-3H-purine-2,6-dione

Cat. No.: B12353884
M. Wt: 168.15 g/mol
InChI Key: RVNBZBLNDMYZEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methylxanthine can be synthesized through various methods. One approach involves the reaction between 4-amino-1-methylimidazole-5-carboxamide and diethyl carbonate . Another method utilizes a mixed-culture biocatalytic process involving engineered Escherichia coli strains. These strains are designed to convert caffeine to 7-methylxanthine under optimal conditions, achieving high yields and purity .

Industrial Production Methods

Industrial production of 7-methylxanthine often employs biocatalytic processes due to their efficiency and environmental friendliness. For example, a biocatalytic process using metabolically engineered Escherichia coli strains has been developed to produce 7-methylxanthine from theobromine. This method operates at 30°C and atmospheric pressure, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Methylxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of 7-methylxanthine include diethyl carbonate and specific enzymes from engineered microbial strains. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure high yields and purity .

Major Products Formed

The major products formed from the reactions involving 7-methylxanthine include various methylxanthine derivatives, which are used in different scientific and industrial applications .

Mechanism of Action

Comparison with Similar Compounds

7-Methylxanthine is similar to other methylxanthines, such as caffeine, theobromine, and theophylline. it is unique in its specific applications and effects:

These compounds share a common xanthine structure but differ in their specific effects and applications, making 7-methylxanthine a valuable compound for targeted research and therapeutic uses.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

7-methyl-4,5-dihydro-3H-purine-2,6-dione

InChI

InChI=1S/C6H8N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2-4H,1H3,(H2,8,9,11,12)

InChI Key

RVNBZBLNDMYZEV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2C1C(=O)NC(=O)N2

Origin of Product

United States

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